3,7-Dibromo-5-chloro-1H-indazole physical and chemical properties
3,7-Dibromo-5-chloro-1H-indazole physical and chemical properties
An In-depth Technical Guide to the Synthesis, Predicted Properties, and Applications of 3,7-Dibromo-5-chloro-1H-indazole
Abstract
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant biological activity. This technical guide focuses on the novel, heavily halogenated derivative, 3,7-Dibromo-5-chloro-1H-indazole . As this compound is not extensively characterized in publicly available literature or commercial databases, this document provides a predictive analysis grounded in the established chemistry of closely related analogues. We present a comprehensive overview of its predicted chemical and physical properties, detailed protocols for its plausible synthesis, and a discussion of its potential applications in drug development, particularly as a versatile scaffold for kinase inhibitors. This guide serves as a valuable resource for researchers and scientists engaged in the design and synthesis of novel indazole-based therapeutics, offering expert insights into the strategic utilization of this promising, albeit uncharacterized, molecular core.
Introduction to the Halogenated Indazole Scaffold
Indazoles are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring. This structural motif is a bioisostere of indole and is of paramount interest in pharmaceutical research due to its prevalence in molecules exhibiting diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2][3] The strategic placement of halogen atoms on the indazole core is a cornerstone of modern medicinal chemistry. Halogens, particularly bromine, serve two primary functions: they can modulate the physicochemical properties (e.g., lipophilicity, metabolic stability) of a molecule, and more importantly, they act as versatile synthetic handles for diversification through cross-coupling reactions.[3]
The subject of this guide, 3,7-Dibromo-5-chloro-1H-indazole, represents a highly functionalized scaffold. The presence of bromine at the C3 and C7 positions, along with chlorine at C5, offers multiple, distinct points for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR), a critical process in the optimization of lead compounds in drug discovery. While direct experimental data for this specific trisubstituted indazole is scarce, its properties and reactivity can be reliably predicted based on a wealth of data available for its structural congeners.[4][5]
Predicted Physicochemical and Spectroscopic Properties
The physical properties of a compound are fundamental to its handling, formulation, and pharmacokinetic profile. The following properties for 3,7-Dibromo-5-chloro-1H-indazole are calculated or extrapolated from well-documented analogues like 7-Bromo-5-chloro-1H-indazole and 5,7-Dibromo-1H-indazole.[6][7][8][9]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value / Characteristic | Rationale & Cited Analogues |
| Molecular Formula | C₇H₃Br₂ClN₂ | Calculated from structure. |
| Molecular Weight | 310.38 g/mol | Calculated from atomic weights. |
| Appearance | Off-white to light brown solid | Halogenated aromatic compounds are typically crystalline solids at room temperature.[7] |
| Melting Point | > 200 °C | High molecular weight and potential for strong intermolecular interactions (H-bonding, halogen bonding) suggest a high melting point, exceeding that of related di-substituted indazoles. |
| Solubility | Low in aqueous media; Soluble in polar aprotic solvents (DMSO, DMF, NMP) and moderately soluble in alcohols. | The flat, aromatic structure and high halogen content increase lipophilicity. Indazole derivatives generally show good solubility in DMSO.[10] |
| LogP (Calculated) | ~3.5 - 4.2 | The addition of a second bromine atom significantly increases lipophilicity compared to analogues like 7-Bromo-5-chloro-1H-indazole (LogP ~2.98).[6] |
| pKa | ~12-14 (N-H proton) | The electron-withdrawing halogens will make the N-H proton slightly more acidic than unsubstituted 1H-indazole. |
Spectroscopic Signatures: A Predictive Analysis
Spectroscopic analysis is essential for structural confirmation. Based on the principles of NMR, IR, and mass spectrometry, we can predict the key diagnostic features for 3,7-Dibromo-5-chloro-1H-indazole.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and highly informative.
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N1-H Proton: A broad singlet appearing significantly downfield (δ > 13 ppm in DMSO-d₆), characteristic of the acidic indazole proton.[4][11][12]
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Aromatic Protons: Two signals are expected from the benzene portion of the ring. H4 and H6 will likely appear as singlets or very narrowly coupled doublets (meta-coupling, ⁴JHH ≈ 1-2 Hz). Due to the deshielding effects of the adjacent halogens, these protons would be expected in the δ 7.5-8.0 ppm range.[4]
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¹³C NMR Spectroscopy: The spectrum should display seven distinct signals for the aromatic carbons. The carbons directly attached to the halogens (C3, C5, C7) will show characteristic shifts, with their exact positions influenced by the combined electronic effects of the substituents.
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Mass Spectrometry (MS): This technique would provide the most definitive evidence for the compound's identity.
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Molecular Ion Peak (M⁺): The mass spectrum will exhibit a highly characteristic isotopic cluster for the molecular ion due to the natural abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) isotopes. This will result in a complex pattern of peaks for the M, M+2, M+4, and M+6 ions, which can be precisely calculated and serves as a unique fingerprint.
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Proposed Synthesis and Experimental Protocol
The synthesis of 3,7-Dibromo-5-chloro-1H-indazole is not explicitly described in the literature. However, a robust and logical synthetic route can be designed based on established indazole synthesis methodologies, such as the Jacobson or related diazotization-cyclization reactions, starting from a readily available substituted aniline.[1][13]
Retrosynthetic Analysis
A logical retrosynthetic pathway begins by disconnecting the N-N bond of the pyrazole ring, leading back to a diazotized 2-amino-benzonitrile or a related intermediate, which in turn originates from a halogenated aniline precursor.
Detailed Step-by-Step Synthesis Protocol
This proposed protocol is designed for robustness and scalability, prioritizing commercially available starting materials and high-yielding reactions.
Step 1: Synthesis of 3,5-Dibromo-4-chloro-2-methylaniline
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Materials: 4-Chloro-2-methylaniline, N-Bromosuccinimide (NBS), Acetonitrile (MeCN).
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Procedure: a. Dissolve 4-chloro-2-methylaniline (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (N₂ or Argon). b. Cool the solution to 0 °C in an ice bath. c. Add N-Bromosuccinimide (2.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The ortho- and para-directing amino group, combined with the methyl group, will direct bromination to the available C3 and C5 positions. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS. e. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. f. Extract the product into ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to yield the desired 3,5-dibromo-4-chloro-2-methylaniline.
Step 2: Synthesis of 3,7-Dibromo-5-chloro-1H-indazole
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Materials: 3,5-Dibromo-4-chloro-2-methylaniline, Sodium Nitrite (NaNO₂), concentrated Hydrochloric Acid (HCl), Acetic Acid.
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Procedure (Jacobson Indazole Synthesis Variant): a. Suspend the synthesized aniline (1.0 eq) in a mixture of glacial acetic acid and concentrated HCl at 0 °C. b. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. This forms the key diazonium salt intermediate. c. Stir the mixture at 0-5 °C for 1 hour. d. Allow the reaction to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours to facilitate the intramolecular cyclization. The methyl group is deprotonated, and the resulting carbanion attacks the diazonium group, leading to ring closure. e. Monitor the formation of the indazole product by TLC or LC-MS. f. Once the reaction is complete, cool the mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate. g. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. h. Purify the crude solid by recrystallization or column chromatography to afford pure 3,7-Dibromo-5-chloro-1H-indazole.
Predicted Reactivity & Applications in Drug Discovery
The synthetic utility of 3,7-Dibromo-5-chloro-1H-indazole lies in its potential for selective, site-differentiated functionalization, making it an exceptionally valuable scaffold for building molecular libraries.
Reactivity Profile
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N-H Functionalization: The N-H proton of the pyrazole ring can be readily alkylated or acylated. It is crucial to note that such reactions on 1H-indazoles often yield a mixture of N1 and N2 isomers.[14] Achieving regioselectivity is a common challenge, often addressed by careful selection of bases, solvents, and protecting group strategies.[14]
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C-Br Functionalization (Cross-Coupling): The two bromine atoms are prime sites for transition-metal-catalyzed cross-coupling reactions.
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C3-Br Bond: The C3-Br bond is generally more reactive towards palladium-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the C7-Br bond. This differential reactivity can be exploited for sequential, site-selective modifications.
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C7-Br Bond: While less reactive than the C3-Br, this bond can still be functionalized, often requiring more forcing reaction conditions or specialized catalyst systems.
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Application in Kinase Inhibitor Development
The indazole core is a well-established "hinge-binding" motif in many FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib). The N-H and adjacent nitrogen atom of the pyrazole ring mimic the purine structure of ATP, allowing them to form key hydrogen bonds with the "hinge" region of the kinase active site. The substituents on the indazole scaffold project into different pockets of the active site, determining potency and selectivity.
The 3,7-dibromo-5-chloro scaffold is an ideal starting point for developing new kinase inhibitors. Using the cross-coupling strategies described above, medicinal chemists can:
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Install a hinge-binding recognition element at the C3 position.
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Introduce a solubilizing group or a vector to explore the solvent-exposed region at the C7 position.
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Modify the N1 position to fine-tune pharmacokinetic properties or to reach additional binding pockets.
Conclusion
While 3,7-Dibromo-5-chloro-1H-indazole remains a novel molecular entity, a thorough analysis based on the principles of organic chemistry and the behavior of its close analogues allows for a confident prediction of its properties, reactivity, and synthetic accessibility. Its heavily halogenated nature makes it an exceptionally powerful and versatile building block for medicinal chemistry. The potential for regioselective, sequential functionalization provides a clear pathway for the rapid generation of diverse compound libraries, particularly in the pursuit of novel kinase inhibitors. The synthetic protocols and predictive data contained within this guide offer a solid foundation for researchers and drug development professionals to harness the potential of this promising scaffold in their discovery programs.
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